molecular formula C14H14N2O3S2 B2917057 2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 380207-71-6

2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2917057
CAS No.: 380207-71-6
M. Wt: 322.4
InChI Key: NSPPUEKSVLMGMG-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core of thiophene and pyrimidine rings. It is synthesized via cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate with formamide under thermal conditions, followed by chlorination and subsequent substitution with a 2-oxotetrahydrofuran-3-yl sulfanyl group .

Properties

IUPAC Name

2-(2-oxooxolan-3-yl)sulfanyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c17-11-10-7-3-1-2-4-8(7)20-12(10)16-14(15-11)21-9-5-6-19-13(9)18/h9H,1-6H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPPUEKSVLMGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)SC4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , known for its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzothieno-pyrimidines . Its molecular formula is C14H14N2O3S2C_{14}H_{14}N_{2}O_{3}S_{2} with a molecular weight of approximately 322.4 g/mol . The presence of the tetrahydrofuran and thieno-pyrimidine moieties suggests potential interactions with biological targets.

1. Anticancer Activity

Research indicates that compounds containing the benzothieno-pyrimidine core exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the inhibition of specific kinases associated with cancer proliferation.

CompoundCancer TypeMechanism of ActionReference
Benzothieno-pyrimidine analogBreast CancerApoptosis induction
Benzothieno-pyrimidine analogLung CancerCell cycle arrest

2. Antiviral Activity

Compounds similar to 2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one have also been evaluated for antiviral properties. Preliminary studies suggest that these compounds may inhibit viral replication through interference with viral entry or replication processes.

3. Kinase Inhibition

The compound has been noted for its ability to inhibit specific kinases involved in various signaling pathways. This inhibition can lead to downstream effects such as reduced cell proliferation and enhanced apoptosis in tumor cells.

The biological activity of this compound is primarily attributed to its structural characteristics that allow for interaction with biological macromolecules:

  • Inhibition of Kinases : By mimicking ATP-binding sites, it disrupts kinase activity.
  • Induction of Apoptosis : It triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.

Case Studies

Several studies have explored the effects of related compounds on different biological systems:

  • In Vitro Studies : A study highlighted the protective effects of a benzothieno-pyrimidine derivative against Shiga toxin-induced cytotoxicity in HeLa cells. The derivative was shown to preserve protein synthesis levels when challenged with the toxin, indicating a protective mechanism against cellular damage .
  • Animal Models : In vivo studies demonstrated that administration of benzothieno-pyrimidine analogs resulted in significant tumor growth inhibition in xenograft models of breast cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tetrahydrobenzothieno[2,3-d]pyrimidine derivatives arises from modifications at the C2 sulfanyl, C3, and C4 positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name / ID Key Substituents Biological Activity Physicochemical Properties Synthesis Yield Reference
Target Compound C2: 2-oxotetrahydrofuran-3-yl sulfanyl; C4: ketone Not explicitly reported; presumed kinase inhibition based on structural analogs Melting point >250°C (inferred from analogs) ~70% (estimated)
BPOET C2: [2-(4-bromophenyl)-2-oxoethyl]sulfanyl; C3: ethyl Stimulates persister cell resuscitation via ribosome activation Crystallographic data available (R factor 0.067) 83%
2-[(5-Anilino-1,3,4-thiadiazol-2-yl)methyl] analog C2: thiadiazolylmethyl; C4: ketone Anti-proliferative activity against lung/breast cancer (IC₅₀ < 10 μM) Solubility: Moderate in DMSO 82%
3-(4-Fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl} analog C2: 4-methylphenyl-oxoethyl sulfanyl; C3: 4-fluorophenyl Antimicrobial (MIC: 2–8 μg/mL against S. aureus) LogP: 3.8 (predicted) 78%
2-(4-Aminophenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one (A5) C2: 4-aminophenyl Anticancer (NCI-60 screening; GI₅₀: 1.5 μM) Melting point >250°C 66%
3-(4-Methoxyphenyl)-2-[(3-methylbenzyl)sulfanyl] analog C2: 3-methylbenzyl sulfanyl; C3: 4-methoxyphenyl GPR55 receptor antagonism (IC₅₀: 0.8 μM) Aqueous solubility: <1 mg/mL 80%

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity: The 2-oxotetrahydrofuran-3-yl sulfanyl group in the target compound likely enhances binding to ATP pockets in kinases due to its lactone ring’s hydrogen-bonding capacity, a feature absent in simpler sulfanyl analogs (e.g., A5 or BPOET) .

Impact of Aromatic vs. Aliphatic Substituents: 4-Aminophenyl (A5) and 4-methoxyphenyl (GPR55 antagonist) substituents improve solubility but reduce metabolic stability compared to aliphatic groups (e.g., ethyl in BPOET) . Thiadiazole-methyl derivatives exhibit superior anticancer activity, likely due to thiadiazole’s ability to chelate metal ions in enzymatic active sites .

Crystallographic and Spectroscopic Data: Single-crystal X-ray studies of BPOET confirm a planar thienopyrimidine core with a dihedral angle of 8.2° between the bromophenyl and pyrimidine rings, critical for target engagement . NMR data for A5 and analogs reveal deshielded protons at C7/C8 (δ 2.8–3.2 ppm), indicating strain in the tetrahydrobenzene ring .

Contradictions and Limitations

  • While BPOET and the target compound share a 2-oxoethyl sulfanyl motif, BPOET’s bromophenyl group confers distinct ribosome activation, suggesting substituent position (C2 vs. C3) critically impacts mechanism .
  • Solubility data for the target compound are absent in literature, limiting direct comparison with water-soluble analogs like A5 .

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